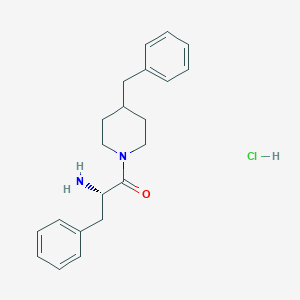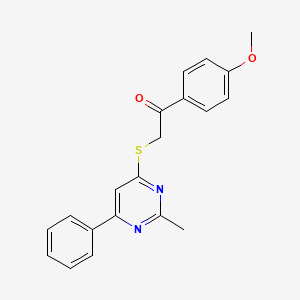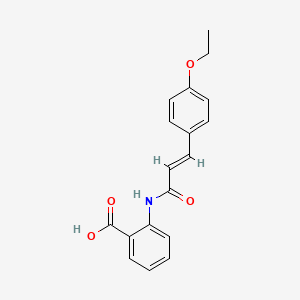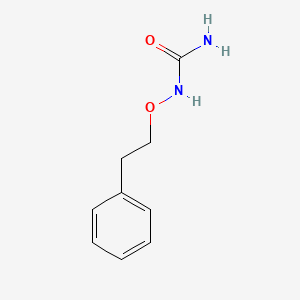![molecular formula C19H30N4O4S B7851345 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B7851345.png)
2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate” is a small molecule known for its ability to bind to other small molecules. It is predicted to be located in the extracellular region and is a protein-coding compound .
準備方法
Synthetic Routes and Reaction Conditions
The preparation methods for 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate are not explicitly detailed in the available literature. general synthetic routes for small molecules typically involve multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. These steps often include:
Selection of starting materials: Choosing the appropriate organic compounds that will serve as the building blocks.
Reaction conditions: Utilizing specific temperatures, solvents, and catalysts to facilitate the desired chemical reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production methods for small molecules like this compound often involve large-scale synthesis using automated equipment and stringent quality control measures. These methods ensure the consistent production of high-purity compounds suitable for research and industrial applications.
化学反応の分析
Types of Reactions
2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing agents: Typical reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution reagents: These may include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying small molecule interactions and binding activities.
Biology: The compound is utilized in research involving protein-ligand interactions and extracellular signaling.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate involves its ability to bind to small molecules and proteins. This binding activity is facilitated by specific molecular targets and pathways, which include:
Molecular targets: The compound interacts with proteins and other small molecules in the extracellular region.
Pathways involved: The binding activity of this compound can influence various biological pathways, including signaling cascades and metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to 2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate include other small molecules with binding activities, such as:
CID 54684141: A compound with similar binding properties.
CID 163451-81-8: Another small molecule with comparable interactions.
Uniqueness
This compound is unique due to its specific binding activity and extracellular localization. This distinguishes it from other small molecules that may have different binding affinities or intracellular targets.
特性
IUPAC Name |
2-[(7-decyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S/c1-4-5-6-7-8-9-10-11-12-23-15-16(20-18(23)28-13-14(24)25)21(2)19(27)22(3)17(15)26/h4-13H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMGWIGRYYAKHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[[5-cyano-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidin-2-yl]sulfanyl]butylsulfanyl]-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile](/img/structure/B7851276.png)
![4-[[Benzyl(ethyl)amino]methyl]benzoic acid;hydrochloride](/img/structure/B7851280.png)




![2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride](/img/structure/B7851337.png)

![2-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7851347.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(pyridin-3-yl)prop-2-enenitrile](/img/structure/B7851355.png)


![1-[3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]propanoyl]piperidine-3-carboxylic acid](/img/structure/B7851367.png)
